![molecular formula C22H20FN3O5 B032714 2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion CAS No. 947736-16-5](/img/structure/B32714.png)
2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion” is a member of the oxazolidinone class . It has potential anti-microbial effects .
Molecular Structure Analysis
The molecular formula of this compound is C22H20FN3O5 . It has a molecular weight of 425.41 g/mol . The IUPAC name is N - [ [3- (3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide .Physical And Chemical Properties Analysis
This compound has a melting point of >148°C (dec.) and a predicted boiling point of 619.1±55.0 °C . Its predicted density is 1.440±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is solid and has a light yellow to beige color .Scientific Research Applications
Pharmaceutical Research & Drug Development
This compound is a known impurity of Linezolid , an antibiotic used to treat infections caused by Gram-positive bacteria. Its study is crucial for the development of high-purity pharmaceuticals and understanding the pharmacokinetics and metabolism of Linezolid.
Synthetic Chemistry
Researchers can use this compound to study various synthetic pathways and chemical reactions due to its complex structure involving an isoindole moiety and a morpholine ring .
Analytical Benchmarking
The compound serves as a standard for analytical methods such as HPLC and mass spectrometry, helping to ensure the accuracy and precision of analytical instruments when measuring Linezolid and related substances .
Biological Activity Profiling
As an impurity of a bioactive molecule, this compound can be used to profile the biological activity of related compounds, aiding in the discovery of new therapeutic agents with similar or improved properties .
Safety and Toxicology Studies
Understanding the toxicological profile of this compound is essential for assessing the safety of Linezolid. It can help in identifying potential side effects and interactions with other pharmaceuticals .
Material Science
The unique structural features of this compound make it a candidate for studying material properties, such as solubility, stability, and reactivity under different conditions .
Molecular Modeling
Due to its intricate structure, the compound is ideal for molecular modeling studies to predict the behavior of similar molecules in various environments, which is valuable in drug design .
Educational Purposes
Lastly, this compound can be used in academic settings to teach advanced organic chemistry concepts, including stereochemistry, molecular interactions, and pharmaceutical impurities .
Mechanism of Action
Target of Action
The compound, also known as 2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione, belongs to the oxazolidinone class . Oxazolidinones are known for their potential anti-microbial effects . .
Pharmacokinetics
The compound’s solubility in chloroform and methanol is reported to be slight , which could influence its absorption and distribution. Its pKa is predicted to be 5.73±0.40 , which could affect its ionization state and thus its absorption and distribution as well.
properties
IUPAC Name |
2-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c23-18-11-14(5-6-19(18)24-7-9-30-10-8-24)25-12-15(31-22(25)29)13-26-20(27)16-3-1-2-4-17(16)21(26)28/h1-6,11,15H,7-10,12-13H2/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZUTWSVQLXKQE-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.